![molecular formula C10H19N5 B14734988 Propanenitrile, 3,3'-[iminobis(2,1-ethanediylimino)]bis- CAS No. 3216-99-7](/img/structure/B14734988.png)
Propanenitrile, 3,3'-[iminobis(2,1-ethanediylimino)]bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanenitrile, 3,3’-[iminobis(2,1-ethanediylimino)]bis- is a chemical compound with the molecular formula C₆H₉N₃ and a molecular weight of 123.1558 g/mol . It is also known by several other names, including Bis(2-cyanoethyl)amine, Propionitrile, 3,3’-iminodi-, and β,β’-Iminodipropionitrile . This compound is characterized by the presence of nitrile groups and an imine linkage, making it a versatile intermediate in various chemical reactions.
Preparation Methods
The synthesis of Propanenitrile, 3,3’-[iminobis(2,1-ethanediylimino)]bis- typically involves the reaction of acrylonitrile with ethylenediamine under controlled conditions. The reaction proceeds through a nucleophilic addition mechanism, where the amine groups of ethylenediamine attack the electrophilic carbon atoms of acrylonitrile, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Propanenitrile, 3,3’-[iminobis(2,1-ethanediylimino)]bis- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitrile oxides under specific conditions.
Reduction: Reduction reactions can convert the nitrile groups to primary amines using reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like LiAlH₄, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Propanenitrile, 3,3’-[iminobis(2,1-ethanediylimino)]bis- has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Propanenitrile, 3,3’-[iminobis(2,1-ethanediylimino)]bis- involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile groups can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The imine linkage may also participate in reversible interactions with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Propanenitrile, 3,3’-[iminobis(2,1-ethanediylimino)]bis- can be compared with other similar compounds, such as:
Bis(2-cyanoethyl)amine: Similar in structure but may differ in reactivity and applications.
Propionitrile, 3,3’-iminodi-: Another name for the same compound, highlighting its structural features.
β,β’-Iminodipropionitrile: Emphasizes the presence of nitrile groups and the imine linkage.
The uniqueness of Propanenitrile, 3,3’-[iminobis(2,1-ethanediylimino)]bis- lies in its versatile reactivity and wide range of applications in various fields of research and industry.
Properties
CAS No. |
3216-99-7 |
|---|---|
Molecular Formula |
C10H19N5 |
Molecular Weight |
209.29 g/mol |
IUPAC Name |
3-[2-[2-(2-cyanoethylamino)ethylamino]ethylamino]propanenitrile |
InChI |
InChI=1S/C10H19N5/c11-3-1-5-13-7-9-15-10-8-14-6-2-4-12/h13-15H,1-2,5-10H2 |
InChI Key |
MGXGZXIKVYRCGW-UHFFFAOYSA-N |
Canonical SMILES |
C(CNCCNCCNCCC#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6H-Furo[2,3-g][1]benzopyran-6-one](/img/structure/B14734926.png)
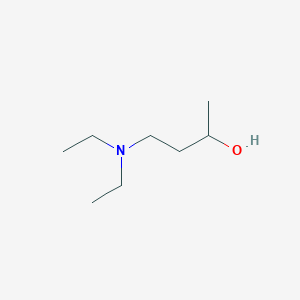
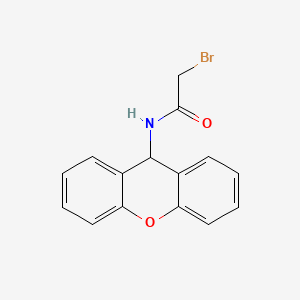
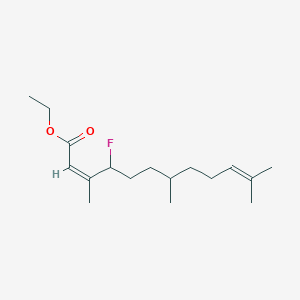


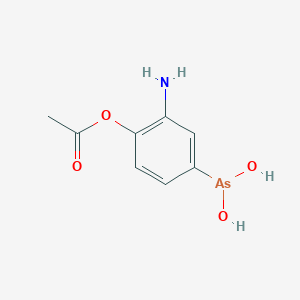
![N-[(Z)-quinolin-2-ylmethylideneamino]pyridin-4-amine](/img/structure/B14734972.png)
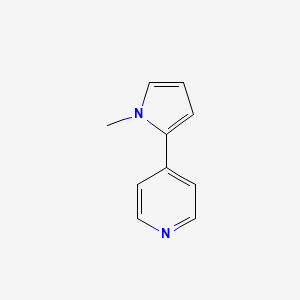
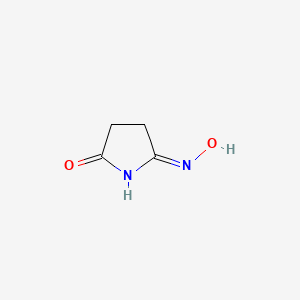

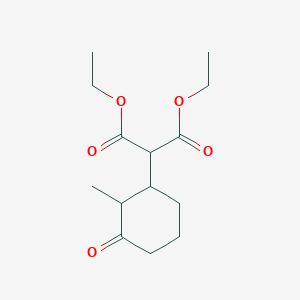
![[(1S,2S)-2-Hexylcyclopropyl]acetic acid](/img/structure/B14735002.png)
